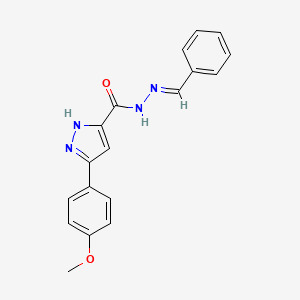
(4AR,8AR)-Decahydroquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4AR,8AR)-Decahydroquinoxaline is a bicyclic organic compound with the molecular formula C8H16N2 It is a derivative of quinoxaline, where the aromatic ring has been fully hydrogenated, resulting in a saturated bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4AR,8AR)-Decahydroquinoxaline typically involves the hydrogenation of quinoxaline. One common method is the catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under high pressure and temperature. The reaction proceeds as follows: [ \text{Quinoxaline} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and hydrogen flow rate, ensuring high yield and purity of the product. The use of robust catalysts and optimized reaction parameters is crucial for efficient large-scale production.
化学反应分析
Types of Reactions
(4AR,8AR)-Decahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoxaline derivatives with various functional groups.
Reduction: More saturated bicyclic compounds.
Substitution: Functionalized decahydroquinoxaline derivatives with alkyl, acyl, or other substituents.
科学研究应用
Chemistry
In chemistry, (4AR,8AR)-Decahydroquinoxaline is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its bicyclic structure can interact with biological targets, leading to the development of new therapeutic agents.
Medicine
In medicine, this compound derivatives are explored for their potential as antimicrobial, antiviral, and anticancer agents. Their ability to interact with specific enzymes and receptors makes them promising candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of polymers and materials with unique properties. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and composites.
作用机制
The mechanism of action of (4AR,8AR)-Decahydroquinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific derivative and its target.
相似化合物的比较
Similar Compounds
Decahydroisoquinoline: Another bicyclic compound with similar structural features but different nitrogen positioning.
Decahydroquinoline: Similar in structure but lacks the second nitrogen atom in the ring.
Tetrahydroquinoxaline: Partially hydrogenated derivative with different reactivity.
Uniqueness
(4AR,8AR)-Decahydroquinoxaline is unique due to its fully saturated bicyclic structure and the presence of two nitrogen atoms. This combination provides distinct chemical properties and reactivity, making it valuable in various applications. Its ability to undergo diverse chemical reactions and form stable derivatives sets it apart from other similar compounds.
属性
分子式 |
C8H16N2 |
|---|---|
分子量 |
140.23 g/mol |
IUPAC 名称 |
(4aR,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline |
InChI |
InChI=1S/C8H16N2/c1-2-4-8-7(3-1)9-5-6-10-8/h7-10H,1-6H2/t7-,8-/m1/s1 |
InChI 键 |
MDEXMBGPIZUUBI-HTQZYQBOSA-N |
手性 SMILES |
C1CC[C@@H]2[C@@H](C1)NCCN2 |
规范 SMILES |
C1CCC2C(C1)NCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Bromo-5-(2-bromophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11996216.png)
![2-((E)-{[4-(diethylamino)phenyl]imino}methyl)-4-nitrophenol](/img/structure/B11996222.png)

![2-allyl-6-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11996233.png)
![ethyl 4-(2-chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11996246.png)
![9-Bromo-5,5-dimethyl-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11996254.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996257.png)

![N'-[(E)-(3-chlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11996269.png)

![N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}naphthalene-1-carboxamide](/img/structure/B11996281.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11996291.png)


